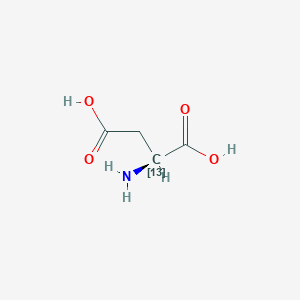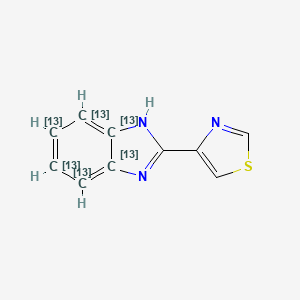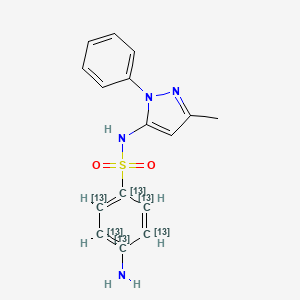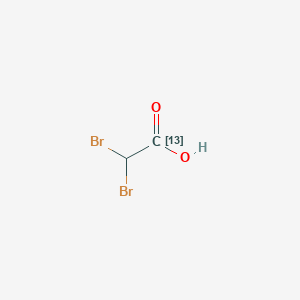
(2S)-2-amino(213C)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino(213C)butanedioic acid is a chiral amino acid derivative. It is an isotopically labeled compound where the carbon-13 isotope is incorporated into the molecule. This compound is significant in various fields of scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(213C)butanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled starting materials in a series of chemical reactions that preserve the isotopic label. For instance, the synthesis might start with a carbon-13 labeled precursor, which undergoes a series of reactions such as amination, carboxylation, and chiral resolution to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include the use of bioreactors for fermentation, followed by chemical synthesis steps to incorporate the isotopic label. The final product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(2S)-2-amino(213C)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve solvents like ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, reduction might yield alcohols or amines, and substitution might yield halogenated compounds or other derivatives.
科学研究应用
(2S)-2-amino(213C)butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: It is used in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of labeled compounds for various industrial applications, including the development of new materials and catalysts.
作用机制
The mechanism of action of (2S)-2-amino(213C)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The incorporation of the carbon-13 isotope allows researchers to track its movement and interactions within the system, providing insights into its effects and mechanisms.
相似化合物的比较
Similar Compounds
(2S)-2-amino(213C)butanoic acid: Another isotopically labeled amino acid with similar applications in research.
(2S)-2-amino(213C)propanoic acid: A related compound used in similar studies but with different structural properties.
Uniqueness
(2S)-2-amino(213C)butanedioic acid is unique due to its specific isotopic labeling and chiral nature. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and pathways. Its applications in NMR spectroscopy and metabolic studies highlight its importance in advancing scientific research.
属性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
134.10 g/mol |
IUPAC 名称 |
(2S)-2-amino(213C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1 |
InChI 键 |
CKLJMWTZIZZHCS-JACJRKFSSA-N |
手性 SMILES |
C([13C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
C(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)


![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
